5-Bromo-4-(chlorosulfonyl)furan-2-carboxylic acid
Overview
Description
5-Bromo-4-(chlorosulfonyl)furan-2-carboxylic acid: is a chemical compound with the molecular formula C5H2BrClO5S and a molecular weight of 289.49 g/mol . This compound is characterized by its unique structure, which includes a furan ring substituted with bromine, chlorosulfonyl, and carboxylic acid groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(chlorosulfonyl)furan-2-carboxylic acid typically involves the bromination of furan-2-carboxylic acid followed by chlorosulfonation. The reaction conditions often require the use of bromine and chlorosulfonic acid as reagents, with the reactions being carried out under controlled temperatures to ensure the desired substitutions occur .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar steps with optimization for yield and purity. This could include the use of continuous flow reactors to manage the exothermic nature of the reactions and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine or chlorosulfonyl groups, potentially leading to the formation of less substituted furan derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while substitution with an amine could produce a furan-2-carboxamide derivative .
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-4-(chlorosulfonyl)furan-2-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules. Its reactive functional groups make it a valuable building block for constructing heterocyclic compounds .
Biology and Medicine: The presence of the furan ring is known to contribute to biological activity, making it a target for drug discovery .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Bromo-4-(chlorosulfonyl)furan-2-carboxylic acid and its derivatives often involves interactions with biological macromolecules. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the bromine and chlorosulfonyl groups can form covalent bonds with nucleophilic sites on enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
5-Bromo-2-furoic acid: Similar structure but lacks the chlorosulfonyl group.
4-Chlorosulfonyl-2-furoic acid: Similar structure but lacks the bromine atom.
5-Bromo-4-(methylsulfonyl)furan-2-carboxylic acid: Similar structure but with a methylsulfonyl group instead of chlorosulfonyl.
Uniqueness: The presence of both bromine and chlorosulfonyl groups in 5-Bromo-4-(chlorosulfonyl)furan-2-carboxylic acid makes it particularly reactive and versatile for chemical synthesis. This dual functionality allows for a broader range of chemical transformations compared to its similar compounds .
Properties
IUPAC Name |
5-bromo-4-chlorosulfonylfuran-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO5S/c6-4-3(13(7,10)11)1-2(12-4)5(8)9/h1H,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHALDWUBWVPIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1S(=O)(=O)Cl)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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